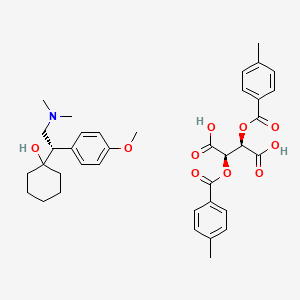

![molecular formula C8H15N B1314372 Bicyclo[3.2.1]octan-3-amine CAS No. 736867-32-6](/img/structure/B1314372.png)

Bicyclo[3.2.1]octan-3-amine

説明

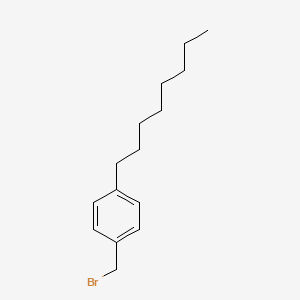

“Bicyclo[3.2.1]octan-3-amine” is a chemical compound with the molecular weight of 161.67 . It is also known as “(1R,5S)-bicyclo [3.2.1]octan-3-amine hydrochloride” and has the InChI code "1S/C8H15N.ClH/c9-8-4-6-1-2-7 (3-6)5-8;/h6-8H,1-5,9H2;1H" .

Synthesis Analysis

The synthesis of “Bicyclo[3.2.1]octan-3-amine” involves the reaction of furfural with secondary amines and isopropyl cyanoacetate . This reaction leads to the formation of the previously unknown diisopropyl 8-(dialkylamino)-2,4-dicyano-3-(2-furyl)-6-oxobicyclo[3.2.1]octane-2,4-dicarboxylates .Molecular Structure Analysis

The molecular structure of “Bicyclo[3.2.1]octan-3-amine” contains a total of 25 bonds . There are 10 non-H bonds, 1 five-membered ring, 1 six-membered ring, 1 seven-membered ring, and 1 primary amine (aliphatic) .Chemical Reactions Analysis

The reaction of furfural with secondary amines and isopropyl cyanoacetate leads to the formation of the previously unknown diisopropyl 8-(dialkylamino)-2,4-dicyano-3-(2-furyl)-6-oxobicyclo[3.2.1]octane-2,4-dicarboxylates . The structures of the products were confirmed by NMR and X-ray analysis .科学的研究の応用

Enantioselective Synthesis

Bicyclo[3.2.1]octan-3-amine and its derivatives have been extensively studied for their applications in enantioselective synthesis. Researchers have developed various methods for the synthesis of bicyclo[3.2.1]octan-3-amine structures, demonstrating the molecule's versatility and importance in creating complex, chiral compounds. Notably, the tandem Michael-Henry reaction has been used to prepare bicyclo[3.2.1]octan-8-ones with high diastereoselectivity and enantioselectivity (Ding et al., 2010). Similarly, innovative single-step metallocatalyzed and organocatalyzed reactions have been developed to construct bicyclo[3.2.1]octanes, highlighting the molecule's role in modern synthetic organic chemistry and its presence in bioactive natural products (Presset et al., 2012).

Chiral Scaffolds and Catalysis

Bicyclo[3.2.1]octan-3-amine derivatives have also been recognized for their potential as chiral scaffolds in foldamers and as chiral catalysts. The molecule's constrained structure and stereochemistry make it an important component in the synthesis of complex molecular architectures. This includes its use in the design of stable peptide/peptidomimetic helical structures and as a chiral catalyst in organic reactions (Milbeo et al., 2021).

Applications in Antitumor Research

Research has also delved into the applications of bicyclo[3.2.1]octan-3-amine derivatives in the medical field, particularly in antitumor activities. New amides bearing the bicyclo[3.2.1]octane ring have been synthesized and studied for their potential as antitumor agents. Some of these compounds have shown promising activity against various tumor cell lines, indicating the potential medicinal value of bicyclo[3.2.1]octan-3-amine derivatives in cancer treatment (Mao et al., 2010).

Safety And Hazards

特性

IUPAC Name |

bicyclo[3.2.1]octan-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N/c9-8-4-6-1-2-7(3-6)5-8/h6-8H,1-5,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWYGEIZENRQYSA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CC1CC(C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70536346 | |

| Record name | Bicyclo[3.2.1]octan-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70536346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Bicyclo[3.2.1]octan-3-amine | |

CAS RN |

736867-32-6 | |

| Record name | Bicyclo[3.2.1]octan-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70536346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3H,5H-Pyrrolo[1,2-c]oxazol-5-one, tetrahydro-3,3-dimethyl-, (R)-](/img/structure/B1314313.png)

![Ethyl oxo[(5-propyl-1,3,4-thiadiazol-2-yl)amino]acetate](/img/structure/B1314320.png)

![dimethyl 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2,3-dicarboxylate](/img/structure/B1314329.png)